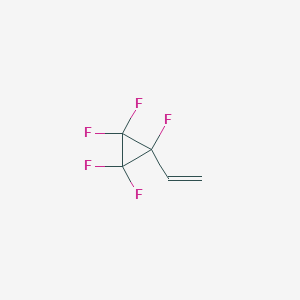

Vinylpentafluorocyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

168087-02-3 |

|---|---|

Molecular Formula |

C5H3F5 |

Molecular Weight |

158.07 g/mol |

IUPAC Name |

1-ethenyl-1,2,2,3,3-pentafluorocyclopropane |

InChI |

InChI=1S/C5H3F5/c1-2-3(6)4(7,8)5(3,9)10/h2H,1H2 |

InChI Key |

QWLSILOFSSSNFY-UHFFFAOYSA-N |

SMILES |

C=CC1(C(C1(F)F)(F)F)F |

Canonical SMILES |

C=CC1(C(C1(F)F)(F)F)F |

Synonyms |

Cyclopropane, ethenylpentafluoro- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Vinylpentafluorocyclopropane

Established Synthetic Pathways to Vinylpentafluorocyclopropane Monomer

The primary route to this compound is a two-step process that begins with the formation of a saturated cyclopropane (B1198618) intermediate, followed by an elimination reaction to introduce the vinyl unsaturation.

The foundational step in synthesizing the this compound monomer involves the reaction between 1,1,2-trifluoro-4-bromobutene and hexafluoropropylene oxide. researchgate.netnih.govmolaid.com This reaction is typically conducted at an elevated temperature of 190°C. researchgate.netnih.gov In this process, the hexafluoropropylene oxide serves as the source for the difluorocarbene (:CF₂) and tetrafluoroethylene (B6358150) fragments that ultimately form the pentafluorocyclopropane ring. The reaction with 1,1,2-trifluoro-4-bromobutene leads to the formation of a brominated pentafluorocyclopropane precursor, which is the substrate for the subsequent elimination step.

Following the initial cycloaddition and rearrangement, the resulting brominated intermediate undergoes a base-mediated elimination to generate the final this compound product. researchgate.netnih.gov This step is crucial for creating the carbon-carbon double bond of the vinyl group. The reaction is typically achieved by treating the precursor with a strong base, such as potassium hydroxide (B78521) (KOH). researchgate.netnih.govprepchem.com The base facilitates the removal of hydrogen bromide (HBr) from the intermediate, a process known as dehydrohalogenation, to yield the target monomer. researchgate.netnih.govresearchgate.net One documented lab-scale preparation involves the slow addition of the precursor, 2-bromo-1-(pentafluorocyclopropyl)ethane, to a stirred solution of potassium hydroxide in a mixed solvent system of ethanol (B145695) and water. prepchem.com

| Reagent | Quantity/Volume | Role |

| 2-bromo-1-(pentafluorocyclopropyl)ethane | 24.0 g | Precursor |

| Potassium Hydroxide (KOH) | 18.0 g | Base |

| Ethanol | 15 mL | Solvent |

| Water | 20 mL | Solvent |

| This table outlines the specific reagents and their amounts used in a reported laboratory-scale synthesis for the base-mediated elimination step to produce this compound. prepchem.com |

Precursor Chemistry and Feedstock Considerations

The successful synthesis of this compound is fundamentally dependent on the availability and reactivity of its key precursors. The primary feedstocks for this process are:

1,1,2-trifluoro-4-bromobutene : This molecule provides the vinyl group backbone and the initial carbon atoms for the cyclopropane ring.

Hexafluoropropylene Oxide (HFPO) : This epoxide is a critical source of fluorinated carbons required to build the highly fluorinated cyclopropane ring. researchgate.netnih.gov

The reaction between these two precursors forms an intermediate, identified as 2-bromo-1-(pentafluorocyclopropyl)ethane, which is then converted to the final product. prepchem.com The chemistry hinges on the thermal reaction to form this saturated, halogenated cyclopropane derivative, which is stable enough to be isolated before the final elimination step.

Optimization Strategies in this compound Preparation

While extensive comparative studies on optimization are not widely published, the established synthetic protocols reveal implicitly optimized conditions necessary for a successful preparation. The high temperature (190°C) required for the initial reaction between 1,1,2-trifluoro-4-bromobutene and hexafluoropropylene oxide suggests a significant energy barrier for the complex bond-forming and rearrangement steps. researchgate.netnih.gov

For the subsequent base-mediated elimination, the choice of a strong base like potassium hydroxide in a polar solvent system (ethanol/water) is a standard and effective method for dehydrohalogenation reactions. prepchem.comlibretexts.org The precise control of reagent stoichiometry and temperature during this step is critical to favor the desired elimination pathway and minimize potential side reactions. Furthermore, a crucial practical aspect of its preparation is the product's long-term stability; this compound has been shown to be stable for up to seven years when stored at low temperatures (-40°C), a vital consideration for its handling and use post-synthesis. researchgate.netnih.gov

Reactivity and Reaction Mechanisms of Vinylpentafluorocyclopropane

Thermal Rearrangement Pathways of Vinylpentafluorocyclopropane

This compound exhibits notable reactivity under thermal conditions, primarily undergoing rearrangement to form more stable five-membered ring structures. This reactivity is largely dictated by the high ring strain inherent in the fluorinated cyclopropane (B1198618) ring.

When subjected to elevated temperatures, this compound undergoes a clean unimolecular isomerization. The compound readily rearranges to 2,3,3,4,4-pentafluorocyclopentene-1 at temperatures above 80°C nih.gov. This transformation represents a classic example of a vinylcyclopropane-cyclopentene rearrangement, a well-established reaction in organic chemistry. Despite its propensity for thermal rearrangement, this compound demonstrates considerable stability at lower temperatures, showing no degradation after seven years when stored at -40°C nih.gov.

Kinetic studies of the thermal isomerization of this compound have determined the activation energy (Ea) for the rearrangement to be 28.7 kcal/mol nih.gov. This value is significantly lower than that reported for the parent, non-fluorinated vinylcyclopropane (B126155), which is approximately 51.7 kcal/mol acs.org. The mechanism of the vinylcyclopropane-cyclopentene rearrangement is generally understood to proceed through a diradical intermediate, where the transition structure for the conversion retains a degree of ring and torsional strain acs.org. The substantially lower activation energy for the pentafluorinated derivative suggests that the fluorine substituents facilitate the homolytic cleavage of the cyclopropane ring.

Table 1: Activation Energy for Thermal Rearrangement

| Compound | Activation Energy (Ea) |

|---|---|

| This compound | 28.7 kcal/mol nih.gov |

The presence of five fluorine atoms on the cyclopropane ring has a profound influence on the energetics of the ring-opening process. Fluorine substituents are known to significantly increase the ring-strain energy of cyclopropanes acs.orgrsc.org. For example, the ring-strain energy of gem-difluorocyclopropanes is 42.4 kcal/mol, considerably higher than the 27.1 kcal/mol for unsubstituted cyclopropane rsc.org. This increased strain in this compound destabilizes the three-membered ring, thereby lowering the energetic barrier for the initial C-C bond cleavage required for the rearrangement beilstein-journals.org. The highly polar C-F bonds contribute to this destabilization beilstein-journals.org. Consequently, the thermal rearrangement to the more stable cyclopentene (B43876) structure occurs at a much lower temperature and with a lower activation energy compared to its non-fluorinated counterpart nih.govacs.org.

Polymerization Reactions of this compound

In addition to thermal rearrangement, this compound serves as a monomer in polymerization reactions, particularly those initiated by radicals.

Under radical conditions, this compound undergoes an exceptionally rapid homopolymerization nih.govacs.org. This reaction is distinct from its thermal behavior and leads to the formation of a high-molecular-weight fluoropolymer. The polymerization proceeds via a ring-opening mechanism, which is characteristic of radical reactions involving vinylcyclopropanes due to the high rate of ring-opening of the intermediate cyclopropylcarbinyl radical acs.org. The resulting polymer is a highly crystalline fluoropolyolefin with unsaturated bonds in the backbone, which are valuable for subsequent cross-linking or grafting modifications nih.govacs.org.

The radical-initiated homopolymerization of this compound is distinguished by its high degree of stereoselectivity and regioselectivity. The reaction exclusively yields the Z-fluoropolyolefin with the structure (CF₂CF₂CF=CHCH₂)n nih.govacs.org.

The stereochemistry of the polymer was confirmed through a control experiment involving the radical addition of iodine to the this compound monomer. This reaction produced Z-ICF₂CF₂CF=CHCH₂I as the sole product, corroborating the Z-configuration of the double bonds in the polymer backbone nih.gov. The high selectivity of the polymerization is attributed to the electronic properties of the monomer. The electron-deficient nature of the pentafluorocyclopropyl group, combined with the high ring strain and the relatively electron-rich vinyl group, promotes a favorable polar transition state that dictates the specific stereochemical and regiochemical outcome of the polymerization nih.govacs.org.

Table 2: Products of this compound Radical Reactions

| Reaction | Product | Stereochemistry |

|---|---|---|

| Homopolymerization | (CF₂CF₂CF=CHCH₂)n | Z-configuration nih.gov |

Radical-Initiated Homopolymerization of this compound

Mechanistic Rationale for High Selectivity

The radical polymerization of this compound proceeds with extraordinary rapidity and exhibits high levels of stereo- and regioselectivity. nih.gov This distinct reactivity is attributed to a combination of electronic and steric factors inherent to the molecule's structure. The mechanism is rationalized by the formation of a favorable polar transition state, the significant strain energy of the pentafluorocyclopropyl ring, and the electronic disparity between the electron-deficient cyclopropyl (B3062369) group and the comparatively electron-rich vinyl group. nih.gov

Under radical conditions, the polymerization exclusively yields a ring-opened, highly crystalline Z-fluoropolyolefin, structured as -(CF₂CF₂CF=CHCH₂)n-. nih.gov The high stereoselectivity leading to the Z-isomer is a notable feature of this reaction. This outcome is driven by the unique electronic characteristics of the monomer, which steer the reaction pathway toward a highly ordered polymer structure. nih.gov

Comparative Analysis with Non-Fluorinated Vinylcyclopropane Polymerization

The introduction of fluorine atoms onto the cyclopropane ring dramatically alters the reactivity of the vinylcyclopropane system when compared to its non-fluorinated analog. This difference is starkly illustrated in their respective reactions with halogens. acs.org

Non-fluorinated vinylcyclopropanes typically undergo addition reactions, such as halogenation, predominantly through an electrophilic mechanism. acs.org The adjacent cyclopropyl group provides powerful stabilization for the resulting carbocation intermediate, leading to the formation of 1,2-adducts where the halogen adds across the double bond without ring opening. acs.org While radical addition can occur, it generally yields the ring-opened 1,5-adduct as a minor product. acs.org

In stark contrast, the polymerization and addition reactions of this compound are dominated by a radical mechanism. nih.govacs.org The presence of five electron-withdrawing fluorine atoms significantly destabilizes any potential carbocation intermediate, effectively suppressing the electrophilic addition pathway. acs.org Consequently, radical-induced ring-opening becomes the favored reaction route. The radical polymerization of this compound gives the ring-opened polymer exclusively. acs.org Similarly, halogenation proceeds mainly via a radical pathway to yield ring-opened 1,5-adducts, with 1,2-adducts formed as minor products, if at all. acs.orgnih.gov The high strain energy of the fluorinated ring further facilitates this ring-opening process. acs.org

Copolymerization Studies of this compound

While specific studies detailing the copolymerization of this compound with fluoroalkenes and perfluorinated vinyl ethers are not extensively documented in the available literature, the behavior of structurally related fluorinated monomers provides insights into potential copolymerization characteristics. Fluorinated monomers like chlorotrifluoroethylene (B8367) (CTFE) and tetrafluoroethylene (B6358150) (TFE) are known to copolymerize with various vinyl ethers. cjps.orggoogle.com

Fluoroalkenes such as chlorotrifluoroethylene (CTFE) are frequently copolymerized with non-fluorinated monomers like vinyl acetate (B1210297) and various vinyl ethers to produce semi-fluorinated polymers. cjps.orgmdpi.com These reactions often aim to combine the desirable properties of fluoropolymers, such as chemical resistance and thermal stability, with the processability of non-fluorinated polymers. mdpi.com For instance, the radical copolymerization of CTFE with vinyl ethers has been successfully achieved through emulsion polymerization techniques. cjps.orgcjps.org Given the propensity of this compound to undergo radical polymerization, it is plausible that it could be incorporated into copolymers with fluoroalkenes like CTFE and TFE under similar conditions.

Perfluorinated vinyl ethers (PAVEs), such as perfluoropropyl vinyl ether (PPVE), are key comonomers used in the production of melt-processable fluoroplastics like perfluoroalkoxy alkanes (PFA). google.comyonghe-chemical.com They are typically copolymerized with tetrafluoroethylene (TFE) to disrupt the crystallinity of the resulting polymer, enhancing its processing characteristics. google.comyonghe-chemical.com The copolymerization of TFE and PPVE is an established industrial process. google.com Considering the reactivity of its vinyl group, this compound could potentially act as a monomer in copolymerizations with PAVEs, leading to novel fluoropolymer structures.

The composition and microstructure of fluoropolymers are critical to their properties and are typically characterized using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹H NMR, is a primary tool for determining copolymer composition. mdpi.comresearchgate.net For instance, in copolymers of vinylidene fluoride (B91410) and CTFE, specialized NMR techniques can be used to accurately quantify the molar content of each monomer unit. researchgate.net Similarly, for CTFE-vinyl acetate copolymers, ¹⁹F NMR spectra show characteristic signals for the CF₂ and CFCl groups in the polymer backbone, allowing for structural elucidation. mdpi.com Other techniques such as Fourier-transform infrared (FTIR) spectroscopy, differential scanning calorimetry (DSC), and gel permeation chromatography (GPC) would also be essential for characterizing the structure, thermal properties, and molecular weight of any potential copolymers of this compound. mdpi.com

Addition Reactions of this compound

This compound readily undergoes addition reactions with halogens, including iodine, bromine, and chlorine, under mild conditions (0 °C to room temperature). acs.org These reactions are characterized by a competition between a radical and an ionic (electrophilic) addition mechanism, with the radical pathway being predominant. acs.orgnih.gov This reactivity pattern is a direct consequence of the electronic properties conferred by the pentafluorocyclopropyl group, namely the high ring strain and the electron-poor nature of the double bond. acs.org

The two mechanisms yield distinct products:

Radical Addition: This pathway leads to a ring-opening reaction, resulting in the formation of 1,5-adducts . acs.org

Ionic Addition: This pathway proceeds without ring-opening, affording 1,2-adducts . acs.org

The choice of halogen and the specific reaction conditions influence the ratio of these two products. Iodination of this compound proceeds exclusively through the radical mechanism to give the (Z)-1,5-adduct. nih.govacs.org In contrast, reactions with bromine, chlorine, or iodine monochloride produce the (Z)-1,5-adduct as the major product, along with smaller quantities of the 1,2-adduct from the competing ionic pathway. acs.orgnih.gov

| Halogen Reagent | Reaction Mechanism(s) | Major Product Type | Minor Product Type |

|---|---|---|---|

| Iodine (I₂) | Radical (Exclusive) | (Z)-1,5-Adduct | None |

| Bromine (Br₂) | Radical (Predominant) & Ionic | (Z)-1,5-Adduct | 1,2-Adduct |

| Chlorine (Cl₂) | Radical (Predominant) & Ionic | (Z)-1,5-Adduct | 1,2-Adduct |

| Iodine Monochloride (I-Cl) | Radical & Ionic | (Z)-1,5-Adduct | 1,2-Adduct |

Halogen Addition Reactions

The addition of halogens to this compound is a well-studied reaction that can proceed through different mechanisms, primarily radical and electrophilic pathways. The specific pathway is highly dependent on the halogen used, leading to a variety of products. A notable feature of these reactions is the competition between 1,2-addition across the double bond and a 1,5-ring-opening addition.

The reaction of this compound with iodine proceeds exclusively through a radical mechanism. This reaction results in the formation of a single product, the (Z)-1,5-adduct, formally named (Z)-1,3,3,4,4-pentafluoro-1,5-diiodopent-1-ene. The high stereoselectivity of this reaction is a key feature, yielding only the Z-isomer.

The proposed mechanism involves the initial addition of an iodine radical to the vinyl group, forming a cyclopropylcarbinyl radical intermediate. This intermediate then undergoes a rapid ring-opening to form a more stable allyl radical. The stereoselectivity of the final product is determined by the preferred conformation of this radical intermediate, which minimizes steric hindrance. Subsequent reaction with another iodine molecule furnishes the final (Z)-1,5-diiodo product.

| Reactant | Product | Mechanism | Key Features |

|---|---|---|---|

| This compound + I₂ | (Z)-1,3,3,4,4-pentafluoro-1,5-diiodopent-1-ene | Radical | Exclusive formation of the (Z)-1,5-adduct; high stereoselectivity. |

In contrast to iodine, the reactions of this compound with chlorine, bromine, and iodine monochloride are dominated by an electrophilic (ionic) addition mechanism. These reactions yield a mixture of products, with the (Z)-1,5-adduct being the major component and a smaller amount of the 1,2-adduct.

The proposed ionic mechanism involves the initial electrophilic attack of the halogen on the double bond to form a carbocation intermediate. This carbocation can then either be attacked by the halide ion at the adjacent carbon to give the 1,2-adduct or undergo a ring-opening rearrangement followed by attack of the halide ion to yield the 1,5-adduct. The predominance of the 1,5-adduct suggests that the ring-opening pathway is kinetically favored.

| Reactant | Major Product | Minor Product | Mechanism |

|---|---|---|---|

| This compound + Cl₂ | (Z)-1-Chloro-3,3,4,4,5-pentafluoro-5-chloropent-1-ene | 1,2-Dichloro-1-(pentafluorocyclopropyl)ethane | Ionic |

| This compound + Br₂ | (Z)-1-Bromo-3,3,4,4,5-pentafluoro-5-bromopent-1-ene | 1,2-Dibromo-1-(pentafluorocyclopropyl)ethane | Ionic |

| This compound + I-Cl | (Z)-1-Iodo-3,3,4,4,5-pentafluoro-5-chloropent-1-ene | 1-Chloro-2-iodo-1-(pentafluorocyclopropyl)ethane | Ionic |

The halogenation of this compound serves as an excellent example of the competition between radical and ionic reaction pathways. The outcome of the reaction is largely dictated by the nature of the halogen.

Iodine, being less electrophilic, reacts exclusively via a radical pathway. On the other hand, the more electrophilic halogens such as chlorine, bromine, and iodine monochloride favor an ionic mechanism. This difference in reactivity can be attributed to the ability of the more polarizable and electrophilic halogens to induce a dipole in the double bond of this compound, thus initiating an ionic reaction. The less electrophilic nature of iodine makes this process less favorable, and the reaction proceeds through the lower energy radical pathway.

The formation of small amounts of the 1,2-adduct in the reactions with chlorine, bromine, and iodine monochloride, alongside the major 1,5-adduct, further highlights this competition. While the ionic pathway leading to the 1,5-adduct is dominant, a minor radical pathway or a direct ionic attack leading to the 1,2-adduct can also occur.

Cycloaddition Reactions of this compound

Based on the available search results, there is no specific information on the participation of this compound in cycloaddition reactions such as the Diels-Alder reaction, nor its reactivity with linear and cyclic dienes like butadienes, cyclopentadiene, or quadricyclane. Therefore, the following subsections cannot be detailed at this time.

This compound as a Dienophile in Diels-Alder Reactions

No information available from the performed searches.

Reactivity with Linear and Cyclic Dienes (e.g., Butadienes, Cyclopentadiene, Quadricyclane)

No information available from the performed searches.

Electronic Effects of the Pentafluorocyclopropyl Moiety on Dienophile Character

The reactivity of a dienophile in a Diels-Alder reaction is significantly influenced by the electronic nature of its substituents. Generally, the reaction is facilitated by electron-withdrawing groups (EWGs) on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in LUMO energy decreases the HOMO-LUMO energy gap between the diene and the dienophile, leading to a more favorable orbital interaction and an accelerated reaction rate.

In the case of this compound, the pentafluorocyclopropyl group (–C₃F₅) acts as a potent electron-withdrawing moiety, thereby enhancing the dienophilic character of the vinyl group. The strong electron-withdrawing nature of the –C₃F₅ group is primarily attributed to the high electronegativity of the fluorine atoms.

Inductive Effect of the Pentafluorocyclopropyl Group

The primary mechanism by which the pentafluorocyclopropyl group exerts its electron-withdrawing effect is through a negative inductive effect (–I effect). The five fluorine atoms, being the most electronegative elements, strongly pull electron density away from the carbon atoms of the cyclopropyl ring. This inductive withdrawal of electrons is transmitted through the sigma bonds to the vinyl group, resulting in a significant polarization of the carbon-carbon double bond.

This polarization renders the vinyl group electron-deficient and, consequently, a more potent electrophile. The increased electrophilicity of the double bond makes it a better target for the nucleophilic diene in a normal-demand Diels-Alder reaction. While direct experimental quantification of the Hammett or Taft parameters for the pentafluorocyclopropyl substituent is not widely available in the literature, the cumulative inductive effect of five fluorine atoms is expected to be substantial.

Impact on Diels-Alder Reactivity

The electron-deficient nature of the this compound double bond is anticipated to increase its reactivity towards electron-rich dienes in [4+2] cycloaddition reactions. This is a general trend observed in Diels-Alder reactions where dienophiles substituted with fluoroalkyl groups or other EWGs exhibit enhanced reactivity.

While the presence of fluorine can sometimes lead to unexpected stereochemical outcomes or even reaction rate deceleration due to hyperconjugative effects or steric hindrance, the dominant effect of the highly fluorinated cyclopropyl ring is predicted to be a significant activation of the dienophile. nih.gov Computational studies on other fluorinated dienophiles have shown that fluorine substitution can influence the endo/exo selectivity of the cycloaddition. nih.gov

Below is a table illustrating the expected trend in reactivity of this compound with a hypothetical diene compared to less substituted dienophiles. The relative reaction rates are hypothetical and for illustrative purposes to demonstrate the activating effect of the electron-withdrawing pentafluorocyclopropyl group.

| Dienophile | Substituent on Vinyl Group | Expected Electronic Effect of Substituent | Predicted Relative Reaction Rate |

|---|---|---|---|

| Ethylene | -H | Neutral | 1 (Baseline) |

| Propylene | -CH₃ | Electron-Donating (weak) | < 1 |

| Vinyl Acetate | -OCOCH₃ | Electron-Withdrawing (moderate) | > 1 |

| Acrolein | -CHO | Electron-Withdrawing (strong) | >> 1 |

| This compound | -C₃F₅ | Electron-Withdrawing (very strong) | >>> 1 |

Spectroscopic Approaches for Structural Characterization in Vinylpentafluorocyclopropane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone in the analysis of vinylpentafluorocyclopropane and its polymers, offering detailed insights into the molecular framework through the examination of various nuclei, primarily ¹H and ¹⁹F.

The polymerization of this compound yields a unique fluoropolymer, the microstructure of which can be thoroughly investigated using multinuclear NMR. Under radical conditions, this compound undergoes a highly stereo- and regioselective polymerization to produce a crystalline Z-fluoropolyolefin, denoted as (CF₂CF₂CF=CHCH₂)n. nih.gov

¹H and ¹⁹F NMR spectroscopy are instrumental in confirming the structure of this polymer. researchgate.net The analysis of the respective spectra allows for the characterization of the repeating monomer units within the polymer chain. clemson.edu In ¹⁹F NMR spectra of fluoropolymers, distinct signals can be observed for the different fluorine environments, and high-power proton decoupling can be employed to obtain highly resolved spectra, which is particularly useful for semicrystalline polymers. magritek.com The integration and chemical shifts of the signals in both ¹H and ¹⁹F NMR provide quantitative information about the polymer's composition and the stereochemistry of the double bonds formed during polymerization. researchgate.netresearchgate.net

The ¹H NMR spectrum of this compound provides key information about the vinyl group. The olefinic protons are particularly diagnostic, with their chemical shifts and coupling constants revealing details about their electronic environment and spatial relationships. mdpi.com The protons of a vinyl group typically appear in the range of 5-7 ppm. The presence of the highly electronegative pentafluorocyclopropyl group is expected to shift these resonances downfield.

Analysis of coupling constants (J-values) is crucial for determining the stereochemistry. For instance, the magnitude of the coupling constant between geminal, cis, and trans protons across the double bond provides unambiguous evidence for their relative positions. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound This table is based on general principles and data for similar structures, as specific experimental values for this compound were not detailed in the provided search results.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Vinylic CH | 5.5 - 6.5 | ddd (doublet of doublet of doublets) | J_trans, J_cis, J_gem |

| Vinylic CH₂ (trans to ring) | 5.0 - 5.5 | dd (doublet of doublets) | J_trans, J_gem |

| Vinylic CH₂ (cis to ring) | 5.0 - 5.5 | dd (doublet of doublets) | J_cis, J_gem |

¹⁹F NMR spectroscopy is exceptionally powerful for characterizing fluorinated compounds like this compound due to its high sensitivity and wide chemical shift range. researchgate.net The spectrum will display distinct signals for the non-equivalent fluorine atoms on the cyclopropane (B1198618) ring. The pentafluorocyclopropyl group contains three different fluorine environments: two geminal fluorine atoms on one carbon (CF₂), two geminal fluorine atoms on another carbon (CF₂), and a single fluorine atom on the third carbon (CF). This results in complex splitting patterns due to both geminal and vicinal F-F couplings.

The chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment, making ¹⁹F NMR an excellent tool for differentiating between potential isomers. youtube.comrsc.org For example, cis and trans isomers with respect to the vinyl group would exhibit distinct ¹⁹F NMR spectra. The typical chemical shift range for fluorine atoms on a cyclopropyl (B3062369) ring is between +140 to +250 ppm relative to CFCl₃. rsc.org

Table 2: Predicted ¹⁹F NMR Data for this compound This table is based on general principles and data for similar fluorinated cyclopropanes, as specific experimental values were not detailed in the provided search results.

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CF (adjacent to vinyl group) | +140 to +180 | m (multiplet) |

| CF₂ (cis to vinyl group) | +190 to +230 | m (multiplet) |

For complex molecules like this compound and its derivatives, one-dimensional NMR spectra can be challenging to fully interpret due to overlapping signals and complex coupling patterns. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and definitively assign stereochemistry.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the olefinic protons and the cyclopropyl proton, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, which is invaluable for determining stereochemistry. For example, a NOESY experiment could show a correlation between one of the vinyl protons and the cyclopropyl proton, providing evidence for a specific spatial arrangement. nih.gov

HETCOR (Heteronuclear Correlation Spectroscopy) , such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establishes correlations between protons and directly bonded (HSQC) or long-range coupled (HMBC) heteronuclei like ¹³C or ¹⁹F. These techniques are crucial for assigning the carbon and fluorine signals and building a complete picture of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound and its Derivatives

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most diagnostic peaks would be those associated with the vinyl group. The C=C stretching vibration of an alkene typically appears in the region of 1680-1640 cm⁻¹. The C-H stretching vibrations of the vinyl group are expected just above 3000 cm⁻¹, while the C-H bending vibrations give rise to strong bands in the 1000-650 cm⁻¹ region. The presence of the highly electronegative fluorine atoms on the cyclopropane ring would also influence the spectrum, with C-F stretching vibrations typically appearing in the 1400-1000 cm⁻¹ region. In strained rings like cyclopropane, the C-H stretching frequency is often shifted to slightly higher wavenumbers (3080-3040 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound This table is based on general principles and data for similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | =C-H Stretch |

| ~3080-3040 | Medium | Cyclopropyl C-H Stretch |

| ~1650 | Medium | C=C Stretch |

| ~1400-1000 | Strong | C-F Stretch |

Mass Spectrometry in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry can be used to determine the precise molecular formula.

The fragmentation of the molecular ion upon electron impact provides valuable structural clues. The pentafluorocyclopropane ring is highly strained and electron-deficient, which would influence the fragmentation pathways. nih.gov Common fragmentation patterns for organic molecules involve the loss of small, stable neutral molecules or radicals. For this compound, one would expect to see fragments corresponding to the loss of fluorine atoms, or cleavage of the cyclopropane ring. The stability of the resulting carbocations will dictate the most abundant fragment ions observed in the spectrum. researchgate.net

Table 4: Predicted Key Ions in the Mass Spectrum of this compound This table is based on general fragmentation principles.

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 178 | [C₅H₃F₅]⁺ | Molecular Ion (M⁺) |

| 159 | [C₅H₃F₄]⁺ | Loss of a fluorine atom |

| 109 | [C₄H₃F₃]⁺ | Loss of CF₂ |

| 97 | [C₄H₃F₂]⁺ | Further fragmentation |

| 69 | [CF₃]⁺ | Common fluorinated fragment |

Advanced Spectroscopic Methods in Reaction Monitoring (e.g., High-Temperature NMR)

The study of thermally induced molecular transformations, such as the vinylcyclopropane-cyclopentene rearrangement, necessitates analytical techniques capable of monitoring reaction kinetics under non-ambient conditions. High-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the gas phase, has proven to be an invaluable tool for such investigations, providing detailed kinetic and mechanistic insights into the behavior of thermally labile compounds like this compound.

The thermal rearrangement of 1-Vinyl-1,2,2,3,3-pentafluorocyclopropane to its isomer, 1,4,4,5,5-pentafluorocyclopentene, is a reaction of significant interest due to its remarkably rapid rate, even at moderately elevated temperatures. researchgate.net To elucidate the kinetics of this unimolecular isomerization, researchers have employed gas-phase NMR spectroscopy at temperatures ranging from 80 to 120 °C. researchgate.net This method allows for the direct, non-invasive observation of the reactant's consumption and the product's formation in real-time within a sealed NMR tube, ensuring that the reaction is homogeneous and free from solvent or surface effects that could complicate the kinetic analysis. researchgate.netresearchgate.net

The experimental setup for such a study typically involves preparing a sample of pure this compound in a sealed, high-pressure NMR tube. The tube is then placed in a specialized high-temperature NMR probe, which allows for precise temperature control and stability over the course of the experiment. researchgate.netrsc.org By acquiring spectra at regular intervals, the relative concentrations of the starting material and the product can be determined by integrating their respective signals in the ¹H or ¹⁹F NMR spectrum.

This technique has been instrumental in determining the activation parameters for the rearrangement of this compound. researchgate.net The reaction exhibits first-order kinetics, and the data obtained from high-temperature NMR studies have shown that this compound is one of the most thermally labile vinylcyclopropanes known, with a half-life of only 38 minutes at 110 °C. researchgate.net The activation parameters derived from these experiments provide a quantitative measure of the energy barrier and the molecular ordering of the transition state, supporting the proposal of a favorable, polar biradical transition state that accounts for the exceptional reactivity of this fluorinated cyclopropane. researchgate.net

The application of high-temperature NMR is particularly advantageous for studying fluorinated compounds. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity and simplified spectra, which are often easier to interpret than their proton counterparts, especially in complex molecules.

The kinetic data obtained through this advanced spectroscopic method are summarized in the table below.

Interactive Data Table: Kinetic Parameters for the Thermal Rearrangement of this compound

The following table presents the kinetic data for the thermal rearrangement of 1-Vinyl-1,2,2,3,3-pentafluorocyclopropane to 1,4,4,5,5-pentafluorocyclopentene, as determined by gas-phase NMR spectroscopy. researchgate.net

| Parameter | Value | Unit |

| Temperature Range | 80–120 | °C |

| Activation Energy (Ea) | 28.4 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) at 110 °C | 28.7 | kcal/mol |

| Enthalpy of Activation (ΔH‡) at 110 °C | 27.9 | kcal/mol |

| Entropy of Activation (ΔS‡) at 110 °C | -2.1 | eu |

| Arrhenius Pre-exponential Factor (log A) | 12.7 | s⁻¹ |

| Half-life (t₁/₂) at 110 °C | 38 | min |

Theoretical and Computational Investigations of Vinylpentafluorocyclopropane

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations have been a powerful tool for elucidating the intricate details of reaction pathways involving vinylpentafluorocyclopropane. These computational methods allow for the examination of transition states and electronic effects that are often difficult to probe experimentally.

Computational Analysis of Polymerization Transition States and Electronic Effects

The extraordinarily rapid polymerization of this compound has been rationalized through computational analysis, which points to a favorable polar transition state. acs.org This transition state is influenced by the high ring strain and the electron-deficient nature of the pentafluorocyclopropyl group, coupled with a relatively electron-rich double bond. acs.org The use of quantum chemical calculations, such as those performed with Gaussian software, can help in modeling the spectral and electronic properties of the polymers formed. nih.gov These calculations are crucial for understanding the complex nature of polymerization reactions and can provide insights into the reaction mechanism that are not easily obtainable through experimental means alone. rsc.orgarxiv.org

The stabilization of transition states is a key factor in catalysis, and computational studies can reveal how enzymes, for example, can stabilize different types of transition states within a single active site. nih.govrsc.orgelifesciences.org While not directly about this compound, these studies highlight the power of computational analysis in understanding reaction mechanisms. By examining the transition state, researchers can gain a deeper understanding of how reactions proceed and what factors influence their outcomes. ims.ac.jpnih.gov

Energetic Landscape of Thermal Rearrangements (e.g., Activation Energy Calculations)

This compound is known to undergo a rapid thermal rearrangement. acs.org Experimental and computational studies have determined the activation energy for the unimolecular rearrangement of 1-vinyl-1,2,2,3,3-pentafluorocyclopropane to 1,4,4,5,5-pentafluorocyclopentene. researchgate.net Kinetic data obtained from gas-phase NMR studies at temperatures between 80 and 120 °C have provided the activation parameters for this reaction. researchgate.net

One of the most notable features of this compound is its thermal lability. researchgate.net It rearranges to 2,3,3,4,4-pentafluorocyclopentene-1 at temperatures above 80 °C. acs.org The activation energy for this process has been reported to be 28.7 kcal/mol. acs.org Another study found a similar activation energy of 28.4 kcal/mol, making it one of the most thermally labile vinylcyclopropanes known. researchgate.netstrath.ac.uk This high reactivity is attributed to a favorable, polar biradical transition state. researchgate.net The thermal isomerization of vinylcyclopropane (B126155) to cyclopentene (B43876), a related process, has an activation energy of about 51.7 kcal/mol, highlighting the significant effect of the fluorine substituents. acs.org

Activation Energies for Thermal Rearrangements

| Reactant | Product | Activation Energy (Ea) in kcal/mol |

|---|---|---|

| This compound | 2,3,3,4,4-pentafluorocyclopentene-1 | 28.7 acs.org |

| 1-Vinyl-1,2,2,3,3-pentafluorocyclopropane | 1,4,4,5,5-pentafluorocyclopentene | 28.4 researchgate.net |

| Vinylcyclopropane | Cyclopentene | 51.7 acs.org |

Modeling of Halonium Ion Intermediates in Addition Reactions

Halonium ions are key intermediates in the halogenation of alkenes, and their formation was first proposed to explain the observed anti-diastereoselectivity of these reactions. wikipedia.org These cyclic intermediates, which can be three-membered or five-membered rings, are formed by the electrophilic addition of a halogen to a double bond. wikipedia.orgresearchgate.net The tendency to form these bridged ions is greatest for iodine and bromine. wikipedia.org

In the context of fluorinated cyclopropanes, the radical addition of iodine to this compound has been shown to proceed exclusively to form Z-ICF2CF2CFCHCH2I. acs.org This high stereoselectivity can be rationalized by the formation of a halonium ion intermediate. acs.org The structure and stability of these intermediates can be modeled using quantum chemical calculations, which can predict the regiochemical outcomes of their ring-opening reactions. researchgate.net The mechanism of halohydrin formation, which also proceeds through a halonium ion, involves the attack of water on the intermediate, leading to anti-addition products. masterorganicchemistry.comchemistrysteps.com

Computational Studies of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the reactivity and selectivity of chemical reactions. numberanalytics.com For this compound, these studies have been crucial in explaining the observed outcomes of its polymerization and addition reactions.

Regioselectivity and Stereoselectivity Predictions in Polymerization and Addition Processes

The polymerization of this compound is notable for its high stereoselectivity and regioselectivity. acs.orgmolaid.com Under radical conditions, it rapidly polymerizes to yield a highly crystalline Z-fluoropolyolefin. acs.org This outcome is attributed to a favorable polar transition state. acs.org The stereochemistry of the resulting polymer has been confirmed by the radical addition of iodine to the monomer, which exclusively produces the Z-isomer of the diiodide. acs.org

Computational methods, such as quantum chemical calculations, can be employed to investigate the mechanisms and predict the selectivity of such reactions. rsc.orgrsc.org These studies can help in understanding the factors that control the regioselectivity and stereoselectivity, which is essential for designing polymerization processes that yield materials with desired properties. rsc.orgkhanacademy.org For instance, DFT calculations have been used to show that fluorine substituents have a dramatic impact on the reactivity and regiospecificity of related radical reactions. acs.org

Analysis of Ring Strain and Electron Distribution in this compound

The high reactivity of this compound in both polymerization and rearrangement reactions is significantly influenced by the substantial ring strain of the pentafluorocyclopropyl group. acs.orgresearchgate.net Computational methods are essential for quantifying this ring strain and understanding its effects on molecular stability and reactivity. numberanalytics.comyoutube.com

The decrease in activation energy for the thermal reactions of perfluorocyclopropanes compared to their hydrocarbon counterparts is attributed to increased ring strain in the perfluorinated compounds. researchgate.net This strain is a key factor in the exceptionally rapid vinylcyclopropane rearrangement observed for this molecule. researchgate.net Computational studies, such as those using isodesmic reactions and DFT calculations, can estimate the ring-strain enthalpies and analyze how factors like bond polarization influence the reactivity of such strained ring systems. bris.ac.uk The electron-deficient character of the pentafluorocyclopropyl group, coupled with the high ring strain, contributes to the favorable polar transition state that accelerates its polymerization. acs.org

Development of Computational Models for Fluorine-Containing Cyclopropyl (B3062369) Systems

The accurate theoretical and computational investigation of fluorine-containing cyclopropyl systems, such as this compound, presents unique challenges due to the significant electronic and structural perturbations introduced by fluorine atoms. The high electronegativity and small size of fluorine lead to substantial changes in bond lengths, bond angles, and electron distribution compared to their hydrocarbon counterparts. These effects necessitate the use of robust and well-calibrated computational models to capture the intricate interplay of steric and electronic factors that govern the geometry, stability, and reactivity of these molecules.

The development of reliable computational models for these systems has largely centered on Density Functional Theory (DFT) and ab initio methods. The choice of the functional and basis set is critical for obtaining results that are in good agreement with experimental data, where available. For fluorinated organic molecules, it is generally recognized that basis sets must include polarization and diffuse functions to accurately describe the electronic structure. For instance, Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are commonly employed.

Several studies on fluorinated cyclopropanes have highlighted the importance of selecting an appropriate DFT functional. While B3LYP is a widely used hybrid functional, other functionals such as those from the Minnesota family (e.g., M06-2X) have shown improved performance for systems with significant non-covalent interactions and for predicting reaction barriers, which are crucial in studying the reactivity of vinylcyclopropane derivatives. nih.gov For instance, in the context of vinylcyclopropane rearrangements, the (U)M05-2X functional has been noted for its accuracy in predicting activation energies. nih.gov The consistency of results from (U)B3LYP/6-31G* calculations has also made it a valuable tool for these systems. nih.gov

Computational models for fluorine-containing cyclopropyl systems must accurately account for several key phenomena:

Ring Strain: Fluorination is known to increase the strain energy of the cyclopropane (B1198618) ring. researchgate.net This is attributed to the increased p-character in the C-C bonds of the ring as a result of fluorine's high electronegativity. researchgate.net Accurate computational models must be able to quantify this increase in strain energy to predict the thermodynamic stability and reactivity of these compounds.

Conformational Preferences: The introduction of fluorine atoms can significantly influence the conformational landscape. In vinylcyclopropane systems, the rotation of the vinyl group relative to the cyclopropane ring is a key conformational feature. The presence of fluorine atoms on the ring will alter the rotational barriers and the relative energies of the s-trans and gauche conformers due to both steric and electronic effects.

Bond Lengths and Angles: Fluorination leads to a shortening of the C-F bonds and can cause a lengthening of the adjacent C-C bonds in the cyclopropane ring. Accurately predicting these geometric parameters is a fundamental test for any computational model.

Due to the absence of direct experimental or computational studies on this compound in the reviewed literature, we present data from computational studies on hexafluorocyclopropane (B1595044) and vinylcyclopropane as model systems to illustrate the expected structural parameters and the challenges in modeling.

Table 5.3.1: Calculated Geometrical Parameters of Hexafluorocyclopropane (c-C₃F₆) and Cyclopropane (c-C₃H₆)

The following table presents a comparison of calculated bond lengths and angles for hexafluorocyclopropane and the parent cyclopropane molecule. These values, obtained from computational studies, highlight the significant structural changes induced by perfluorination. The data for hexafluorocyclopropane is derived from studies on its radical anion, but the geometric parameters for the neutral molecule are expected to follow similar trends. acs.org

| Parameter | Cyclopropane (c-C₃H₆) | Hexafluorocyclopropane (c-C₃F₆) |

| C-C Bond Length (Å) | ~1.510 | ~1.52 - 1.54 |

| C-H / C-F Bond Length (Å) | ~1.08 | ~1.32 - 1.35 |

| ∠HCH / ∠FCF (°) | ~115 | ~108 - 110 |

| ∠CCC (°) | 60 | 60 |

Note: The values are approximate and depend on the level of theory and basis set used in the calculation. The data for hexafluorocyclopropane is inferred from related computational studies. acs.org

Table 5.3.2: Calculated Rotational Barriers for the Vinyl Group in Vinylcyclopropane

The rotation of the vinyl group in vinylcyclopropane is characterized by a potential energy surface with stable s-trans and gauche conformers and transition states connecting them. The following table presents typical calculated energy differences and rotational barriers. For this compound, it is anticipated that the presence of the five fluorine atoms would significantly alter these barriers due to increased steric hindrance and electronic interactions.

| Parameter | Calculated Value (kcal/mol) |

| Energy Difference (Gauche - s-trans) | ~1.0 - 1.5 |

| Rotational Barrier (s-trans → gauche) | ~3.0 - 4.0 |

| Rotational Barrier (gauche → gauche) | ~2.0 - 3.0 |

Note: These values are for the parent vinylcyclopropane and are taken from representative DFT calculations. Direct computational data for this compound is not available.

The development of accurate computational models is an ongoing effort in the field of fluorine chemistry. The validation of these models against experimental data is crucial for their predictive power. For a molecule like this compound, where experimental data is scarce, the use of carefully benchmarked computational methods is indispensable for understanding its fundamental chemical and physical properties. Future work in this area would benefit from high-level ab initio calculations and the development of force fields specifically parameterized for polyfluorinated small-ring systems to enable accurate molecular dynamics simulations.

Advanced Applications of Vinylpentafluorocyclopropane in Organic Synthesis

Design and Synthesis of Novel Fluorinated Polymers with Tailored Properties

The polymerization of vinylpentafluorocyclopropane offers a direct route to unsaturated fluoropolymers with a highly regular structure, which is difficult to achieve through other synthetic means. nih.gov The monomer undergoes an extraordinarily rapid polymerization under radical conditions, yielding a highly crystalline Z-fluoropolyolefin with the repeating unit structure -(CF₂CF₂CF=CHCH₂)n-. nih.govacs.org This polymer serves as a valuable scaffold for designing materials with precisely controlled properties.

The polymer derived from this compound, Z-(CF₂CF₂CF=CHCH₂)n, possesses a backbone containing double bonds. nih.gov The presence of the adjacent, strongly electron-withdrawing pentafluorinated three-membered ring in the monomer rationalizes a favorable polar transition state during polymerization. nih.govacs.org This inherent polarity influences the reactivity of the resulting double bonds in the polymer chain, making them susceptible to post-polymerization modification.

Post-polymerization modification is a powerful strategy for creating functional polymers by chemically altering a precursor polymer. nih.govcmu.edu This approach allows for the incorporation of functional groups that might not be compatible with the initial polymerization conditions. cmu.edu For polymers derived from this compound, the double bonds in the backbone represent reactive handles. These sites can be targeted for various chemical transformations, enabling the synthesis of a library of functional materials from a single polymeric scaffold. nih.gov While direct modification studies on poly(this compound) are specific, the principles are well-established for other reactive polymers, where functional groups are introduced via reactions like amination of activated esters or other additions across double bonds. rsc.orgrsc.org

The unsaturated nature of the Z-fluoropolyolefin synthesized from this compound makes it exceptionally useful for cross-linking and grafting applications. nih.govacs.org Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of elastomeric and non-elastomeric polymers. google.com The double bonds regularly spaced along the polymer backbone provide ideal sites for creating a networked structure.

These cross-linking reactions can be induced thermally or through irradiation, often with a peroxide or other radical initiator, in a manner analogous to the vulcanization of rubber. mdpi.com This process transforms the thermoplastic polymer into a thermoset material with improved durability. Furthermore, the reactive double bonds facilitate "grafting" reactions, where new polymer chains can be grown from the main backbone ("grafting from") or pre-formed polymer chains can be attached ("grafting to"). cmu.edu This allows for the creation of sophisticated macromolecular architectures, such as amphiphilic graft copolymers that can be used to disperse hydrophobic nanoparticles in water. chemrxiv.org

| Polymer Feature | Enabling Chemistry | Resulting Property/Application | Reference |

| Unsaturated Backbone | Radical polymerization of this compound | Foundation for further modification | nih.govacs.org |

| Reactive Double Bonds | Susceptibility to addition reactions | Cross-linking, Grafting | nih.govacs.org |

| Cross-linked Network | Thermally or radically induced reactions at C=C sites | Enhanced mechanical strength and thermal stability | google.commdpi.com |

| Grafted Copolymers | "Grafting from" or "grafting to" at C=C sites | Novel architectures (e.g., amphiphilic polymers) | cmu.educhemrxiv.org |

This compound as a Synthon for Complex Fluorinated Organic Molecules

Beyond polymerization, the this compound monomer is a valuable building block for synthesizing complex, non-polymeric fluorinated molecules. Its high ring strain and unique electronic properties enable a range of chemical transformations.

The strained three-membered ring of this compound is susceptible to rearrangement and ring-opening reactions, providing access to diverse molecular frameworks. cas.cn Thermally, this compound readily rearranges to 2,3,3,4,4-pentafluorocyclopentene-1 at temperatures above 80 °C. nih.govacs.org This transformation converts the cyclopropane (B1198618) structure into a five-membered ring, another important fluorinated scaffold.

The ring-opening of cyclopropanes, particularly those activated by fluorine atoms, is a recognized strategy for 1,3-difunctionalization. scienceopen.com For instance, related difluoro(methylene)cyclopropanes undergo ring-opening under radical conditions, demonstrating that the strained difluorocyclopropane ring can be cleaved to generate linear structures. cas.cn These reactions can be highly chemo- and regioselective, providing efficient routes to 1,3-dioxyfluorinated or 1,3-difluorinated compounds that are otherwise difficult to access. scienceopen.com Such ring-opening strategies highlight the potential of this compound to serve as a precursor to a variety of acyclic and cyclic fluorinated architectures. beilstein-journals.org

| Reaction Type | Conditions | Product Architecture | Reference |

| Thermal Rearrangement | > 80 °C | Cyclopentene (B43876) (2,3,3,4,4-pentafluorocyclopentene-1) | nih.govacs.org |

| Radical-mediated Ring-Opening | Radical initiator (e.g., AIBN) | Linear, difunctionalized compounds | cas.cn |

| Iodonium-mediated Ring-Opening | Hypervalent iodine reagents | 1,3-difluorinated or 1,3-oxyfluorinated products | scienceopen.com |

The reactivity of the vinyl group in this compound can be harnessed to create other valuable fluorinated building blocks. A key example is the radical addition of iodine across the monomer, which proceeds with high stereoselectivity to exclusively form Z-ICF₂CF₂CF=CHCH₂I. nih.gov This diiodo-alkene is a versatile synthetic intermediate, with the iodine atoms serving as reactive sites for subsequent coupling or substitution reactions, enabling its incorporation into more complex molecular designs.

The use of fluorinated monomers like this compound is part of a broader strategy to synthesize high-performance fluorinated materials. mdpi.com For example, various fluoroolefins are copolymerized to produce hydroxyl-terminated liquid fluoroelastomers, which are crucial in applications requiring high thermal stability and chemical resistance. mdpi.com The unique building blocks derived from this compound, such as its rearrangement product or its diiodo derivative, can similarly be integrated into the synthesis of novel fluoroelastomers, coatings, and other advanced materials. nih.gov

Integration in Broader Synthetic Methodologies

The unique chemical behavior of this compound allows for its integration into broader synthetic methodologies, particularly in the fields of polymer science and fluorine chemistry. taylorfrancis.comnih.gov The development of new synthetic reactions is critical for advancing drug discovery and materials science, and this compound provides a novel tool for chemists. nih.govnih.gov

Its ability to undergo extremely rapid and highly stereoselective polymerization under radical conditions presents a significant advantage for producing well-defined unsaturated fluoropolymers. nih.gov These polymers, with their capacity for cross-linking and post-polymerization modification, offer a platform for creating materials with tailored functionalities. nih.govnih.gov Furthermore, the monomer's propensity for ring-opening and rearrangement reactions makes it a valuable synthon for accessing complex fluorinated cyclopentenes and linear 1,3-difunctionalized systems. nih.govscienceopen.com This dual reactivity as both a monomer and a synthon for ring-opening allows it to be a key component in synthetic strategies aimed at producing the next generation of high-performance fluorinated materials for a range of technological applications. taylorfrancis.com

Contributions to Radical Chemistry in Fluorinated Systems

The high ring strain and electron-deficient nature of the pentafluorocyclopropyl group make this compound particularly susceptible to radical-mediated reactions. nih.gov Its contributions are most notable in the realm of radical polymerization and ring-opening reactions, providing access to structurally unique fluorinated compounds.

Under radical conditions, this compound undergoes an exceptionally rapid polymerization process. nih.gov This reaction yields a highly crystalline Z-fluoropolyolefin, a type of unsaturated fluoropolymer that is challenging to synthesize by other methods. nih.govrsc.org The high stereoselectivity and regioselectivity of this polymerization are attributed to a favorable polar transition state influenced by the strained, electron-withdrawing pentafluorocyclopropyl group and the relatively electron-rich double bond. nih.gov This process underscores the utility of this compound as a monomer for creating advanced fluorinated materials with potential applications in cross-linking and grafting. nih.govclemson.edu

The stereochemistry of the resulting polymer was confirmed through the radical addition of iodine to the monomer, which exclusively forms the Z-isomer of 1,5-diiodo-1,1,2,2,3-pentafluoropent-4-ene. nih.gov This reaction, along with reactions involving other halogens like chlorine and bromine, demonstrates a consistent pattern of radical-initiated 1,5-addition. researchgate.net In these cases, the reaction proceeds via a radical mechanism to produce the (Z)-1,5-adduct as the predominant product. researchgate.net This contrasts with a minor pathway involving an ionic mechanism that leads to 1,2-adducts. researchgate.net

The radical-type ring-opening of the cyclopropane ring is a key feature of its chemistry. acs.orgnih.gov This reactivity is shared among gem-difluorocyclopropanes, which are recognized as valuable precursors for fluoroallylic synthons. rsc.orgresearchgate.net The process typically involves the cleavage of a C-C bond in the strained ring, followed by subsequent transformations that install fluorine atoms into the target molecule. rsc.org This fundamental reactivity allows for the synthesis of various fluorinated structures, including 1,6-dienes with gem-difluoromethylene moieties when reacted with allyltributylstannane (B1265786) in the presence of a radical initiator. researchgate.net

Table 1: Radical Reactions of this compound

| Reactant(s) | Conditions | Major Product | Key Finding | Reference |

|---|---|---|---|---|

| This compound (monomer) | Radical initiator (e.g., bis(perfluoropropionyl) peroxide) | (Z)-(CF₂CF₂CF=CHCH₂)n | Extraordinarily rapid polymerization to a highly stereo- and regioselective unsaturated fluoropolymer. | nih.gov |

| This compound, Iodine (I₂) | Radical conditions | Z-ICF₂CF₂CF=CHCH₂I | Stereoselective radical 1,5-addition, confirming the Z-stereochemistry of polymerization. | nih.govresearchgate.net |

| This compound, Chlorine (Cl₂), Bromine (Br₂) | Radical conditions | (Z)-1,5-adducts | Predominantly radical-mediated 1,5-addition over ionic 1,2-addition. | researchgate.net |

Potential in Multicomponent Reactions for Fluorine Incorporation

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. vu.nl While direct examples of this compound in MCRs are not extensively documented, its known reactivity and the demonstrated utility of related gem-difluorocyclopropanes suggest significant potential for its use in designing novel MCRs for fluorine incorporation. researchgate.netdiva-portal.org

The potential of the gem-difluorocyclopropane scaffold in MCRs has been established. For instance, a dual copper/palladium-catalyzed three-component reaction involving a gem-difluorinated cyclopropane, an alkene, and bis(pinacolato)diboron (B136004) (B₂pin₂) has been developed. researchgate.net This borylfluoroallylation showcases the ability of the cyclopropane ring to act as a linchpin, bringing together multiple components and incorporating a monofluoroalkene motif into the final product. researchgate.net

Given its established radical reactivity, this compound is a prime candidate for MCRs initiated by radical processes. Photoredox catalysis, a powerful tool for generating radicals under mild conditions, opens avenues for switchable and divergent syntheses involving fluorinated precursors. nih.govrsc.org One can envision a scenario where a radical generated from this compound is trapped by two other components in a cascade process. The vinyl group itself can act as one of the reactive handles, potentially participating in cycloadditions or other conjugat-addition-type sequences within an MCR framework. colab.ws

The development of such MCRs would provide a streamlined approach to complex fluorinated molecules, which are highly sought after in medicinal chemistry and materials science. nih.govresearchgate.netacs.org The ability to install a vinyl-containing monofluoroalkene fragment in a single, convergent step would be a significant advantage, reducing step counts and waste compared to traditional multi-step syntheses. vu.nl Future research in this area could focus on leveraging the dual reactivity of the vinyl group and the strained fluorinated ring to design novel [3+2], [4+2], or other cycloaddition cascades within a multicomponent setup.

Table 2: Conceptual Multicomponent Reactions with this compound

| Component A | Component B | Component C | Potential Catalyst/Initiator | Hypothesized Product Class | Rationale |

|---|---|---|---|---|---|

| This compound | Alkene | B₂pin₂ | Dual Cu/Pd catalyst | Borylated monofluoroalkenes | Analogous to known MCRs of gem-difluorocyclopropanes. researchgate.net |

| This compound | Electron-deficient alkene | Radical precursor (e.g., R-I) | Photoredox catalyst | Functionalized fluoroalkenes | Leverages known radical ring-opening and subsequent trapping. nih.gov |

| This compound | Diene | - | Thermal/Lewis Acid | Fluorinated cyclohexene (B86901) derivatives | Vinyl group acts as a dienophile in a Diels-Alder type MCR. colab.ws |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.